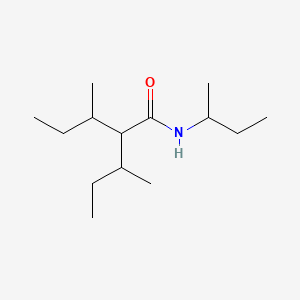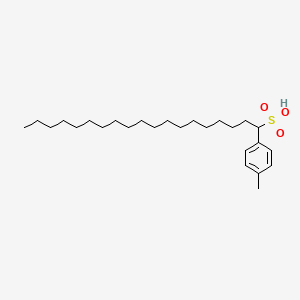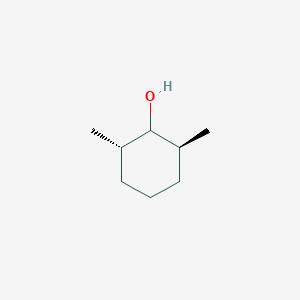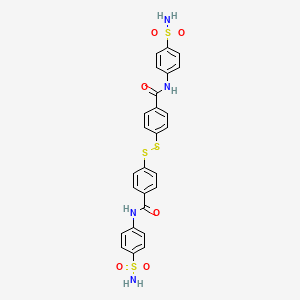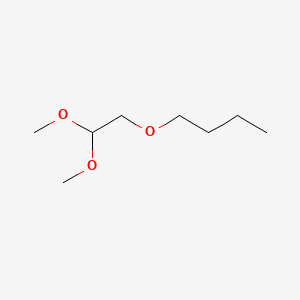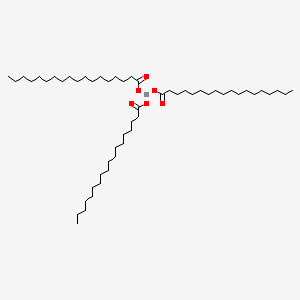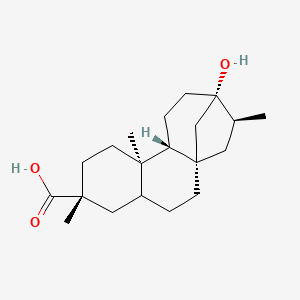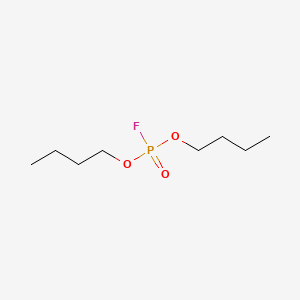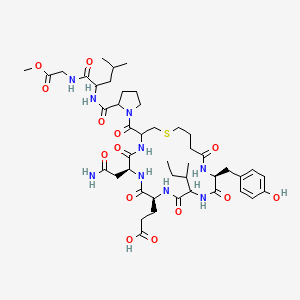
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to form the butyric acid derivative.
Glutamic acid modification: L-glutamic acid is modified through a series of reactions to introduce the necessary functional groups.
Coupling reaction: The butyric acid derivative and modified L-glutamic acid are coupled under specific conditions to form the intermediate compound.
Carbaoxytocin formation: The intermediate compound undergoes further reactions to form the carbaoxytocin structure.
Methyl esterification: The final step involves the esterification of the carbaoxytocin compound to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating physiological responses.
Mecanismo De Acción
The mechanism of action of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological responses .
Comparación Con Compuestos Similares
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be compared with other similar compounds, such as:
1-Butyric-4-L-glutamic-1-carbaoxytocin: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
1-Butyric-4-L-glutamic-1-carbaoxytocin, ethyl ester: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
1-Butyric-4-L-glutamic-1-carbaoxytocin, propyl ester: The propyl ester variant may exhibit different physical and chemical properties.
Propiedades
Número CAS |
72289-65-7 |
|---|---|
Fórmula molecular |
C45H67N9O14S |
Peso molecular |
990.1 g/mol |
Nombre IUPAC |
3-[(6S,9S,15S)-6-(2-amino-2-oxoethyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-3-[2-[[1-[(2-methoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicos-9-yl]propanoic acid |
InChI |
InChI=1S/C45H67N9O14S/c1-6-25(4)38-44(66)49-28(15-16-36(58)59)40(62)50-31(21-34(46)56)41(63)52-32(23-69-18-8-10-35(57)48-30(42(64)53-38)20-26-11-13-27(55)14-12-26)45(67)54-17-7-9-33(54)43(65)51-29(19-24(2)3)39(61)47-22-37(60)68-5/h11-14,24-25,28-33,38,55H,6-10,15-23H2,1-5H3,(H2,46,56)(H,47,61)(H,48,57)(H,49,66)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t25?,28-,29?,30-,31-,32?,33?,38?/m0/s1 |
Clave InChI |
OKLMRBXDOZALFZ-TWJTVISESA-N |
SMILES isomérico |
CCC(C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


